molecular formula C12H14BrF2NO2 B13726767 tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate

tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate

Cat. No.: B13726767
M. Wt: 322.15 g/mol
InChI Key: PHTFICVLOIPQQD-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate: is an organic compound with the molecular formula C11H12BrF2NO2 . It is a derivative of benzylcarbamate, featuring a tert-butyl group, bromine, and two fluorine atoms attached to the benzene ring. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate typically involves the reaction of tert-butyl bromide with 2,4-difluorobenzylcarbamate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the benzene ring. Common reagents used in this synthesis include tert-butyl bromide and a suitable base to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzylcarbamates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in hydrogen bonding and halogen bonding, influencing the compound’s reactivity and binding affinity. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with biological targets .

Comparison with Similar Compounds

Comparison: tert-Butyl 5-bromo-2,4-difluorobenzylcarbamate is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of selectivity and functional group compatibility, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C12H14BrF2NO2

Molecular Weight

322.15 g/mol

IUPAC Name

tert-butyl N-[(5-bromo-2,4-difluorophenyl)methyl]carbamate

InChI

InChI=1S/C12H14BrF2NO2/c1-12(2,3)18-11(17)16-6-7-4-8(13)10(15)5-9(7)14/h4-5H,6H2,1-3H3,(H,16,17)

InChI Key

PHTFICVLOIPQQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1F)F)Br

Origin of Product

United States

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